Triethanolamine isononanoate
Description
Significance of Esterified Amino Alcohols in Chemical Science
Esterified amino alcohols represent a significant class of compounds in chemical science due to their bifunctional nature, possessing both amine and ester groups. This structure makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceutically relevant materials. The ester group can also serve as a protective group for the hydroxyl function of the amino alcohol, which is stable in acidic conditions and can be removed under mild conditions. The reactions of amino acids, a related class, to form esters are fundamental in biochemistry and are crucial for metabolic processes. The selective esterification of an alcohol in the presence of a more nucleophilic amine group is a chemical challenge, often requiring specific catalysts or protective strategies to achieve the desired product in reasonable yields.
Contemporary Research Landscape of Triethanolamine (B1662121) Esters
The contemporary research landscape for triethanolamine esters is largely focused on their application as surfactants, particularly as esterquats (quaternized triethanolamine fatty acid esters). These compounds are key ingredients in consumer products like fabric softeners due to their softening properties and better biodegradability compared to older surfactant types.
Research in this area often involves optimizing the synthesis process, which can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves reacting triethanolamine with fatty acids, sometimes in the presence of a catalyst, but can require high temperatures and result in by-products. To address these issues, enzymatic preparation using lipases has gained significant interest. This biosynthetic approach offers greater selectivity, resulting in fewer isomers and side-products under milder reaction conditions. Studies have focused on optimizing enzymatic reaction parameters such as enzyme amount, reaction time, temperature, and substrate molar ratios to maximize the yield of the desired ester.
Table 2: Summary of Research Findings on Analogous Triethanolamine Esters
| Triethanolamine Ester | Research Focus | Key Findings & Applications |
|---|---|---|
| Triethanolamine Monolaurate | Synthesis, surface activity, and antifogging properties. | The ester was synthesized from lauric acid and triethanolamine. It demonstrated good surface activity and effective antifogging properties on polyethylene (B3416737) films. |
| Triethanolamine-based Esterquat (from Oleic Acid) | Optimization of enzymatic synthesis. | A Taguchi robust design method was used to optimize biosynthesis conditions. The substrate molar ratio was found to be the most influential parameter on the reaction conversion. |
| Quaternized Triethanolamine Difatty Acid Esters | Use in rinse cycle laundry softeners. | These esters show excellent biodegradability and rewetting properties on textiles compared to traditional softeners. |
Multidisciplinary Research Implications for Triethanolamine Isononanoate
The multidisciplinary research implications for this compound can be inferred from the applications of its constituent parts and related compounds. The use of isononanoic acid and its esters in lubricants, coatings, and plasticizers suggests potential applications in materials science . These esters are valued for their high thermal stability and low volatility.
In the field of cosmetic science , triethanolamine is a widely used ingredient for adjusting pH, stabilizing emulsions, and thickening formulations in products like lotions and creams. The ester, this compound, is noted for its ability to enhance the texture and stability of creams and lotions. evitachem.com
A novel application has emerged in the semiconductor industry , where a patent describes the use of this compound as a component in grinding fluids for processing semiconductor wafers. This suggests a role in high-technology manufacturing processes, likely leveraging its lubricating and surface-modifying properties. Further research could explore its efficacy in surface planarization and reducing defects during chemical-mechanical polishing.
Defined Research Objectives and Scope for this compound Studies
Given the limited specific data on this compound, a structured research program would be beneficial. The primary objectives of such a program would be to establish a comprehensive chemical and physical profile of the compound and to explore its potential applications systematically.
Defined Research Objectives:
Synthesis Optimization and Characterization:
To investigate and optimize various synthesis routes (e.g., direct esterification, enzymatic synthesis) to produce high-purity this compound.
To perform a complete structural and physicochemical characterization using modern analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry, and thermal analysis like TGA/DSC).
Investigation of Surface Properties:
To determine its properties as a surfactant and emulsifier, including measuring its critical micelle concentration (CMC) and its effectiveness in stabilizing oil-in-water or water-in-oil emulsions.
To evaluate its performance in cosmetic formulations, focusing on texture, stability, and interaction with other cosmetic ingredients.
Exploration of Material Science Applications:
To assess its potential as a lubricant additive or a base oil in synthetic lubricants, evaluating properties such as thermal stability, viscosity, and friction reduction.
To study its function as a plasticizer in polymer formulations.
To validate and expand upon its role in semiconductor processing fluids, quantifying its impact on surface finish and material removal rates.
The scope of these studies would be confined to laboratory-scale synthesis, chemical analysis, and performance testing within the defined application areas.
Properties
CAS No. |
67801-51-8 |
|---|---|
Molecular Formula |
C15H33NO5 |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChI Key |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Triethanolamine Isononanoate
Esterification of Isononanoic Acid with Triethanolamine (B1662121)
The primary method for synthesizing triethanolamine isononanoate is the direct esterification of isononanoic acid with triethanolamine. This reaction can be influenced by several factors, including the type of catalyst, reaction temperature, molar ratio of reactants, and the use of solvents. The selection of a specific synthetic route often depends on the desired product purity, reaction efficiency, and environmental impact.
Direct Catalytic Esterification Routes
Catalysts play a crucial role in the esterification of isononanoic acid with triethanolamine by increasing the reaction rate and influencing the product distribution (mono-, di-, and tri-substituted esters). A variety of catalytic systems, including acid catalysts, biocatalysts, and heterogeneous catalysts, have been explored for this purpose.
Traditional acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the esterification of carboxylic acids with alcohols. However, their use can be associated with drawbacks like corrosion, difficulty in separation from the product, and the generation of acidic waste streams. To overcome these challenges, alternative acid catalysts have been investigated. Divalent zinc catalysts, for instance, have been shown to decrease the reaction time for the esterification of alkanolamines like triethanolamine with fatty acids compared to conventional Brønsted acids.
Research into the esterification of fatty acids with triethanolamine has explored various acid catalysts. The following table summarizes the performance of different acid catalysts in the synthesis of triethanolamine esters.
| Catalyst | Fatty Acid | Molar Ratio (Acid:TEA) | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Phosphorous Acid | Tallow Fatty Acid | 1.9:1 | 180 | 4.67 | - | google.com |
| Divalent Zinc Catalyst | Tallow Fatty Acid | 1.9:1 | 180 | 2.25 | - | google.com |
Note: Data for isononanoic acid is limited; tallow fatty acid is used as a representative long-chain fatty acid.
Enzymatic catalysis using lipases offers a green and selective alternative for the synthesis of triethanolamine esters. Lipases can operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. The selectivity of lipases can also favor the formation of specific ester products. The use of immobilized lipases further simplifies catalyst recovery and reuse.
Studies on the lipase-catalyzed synthesis of triethanolamine-based esters have demonstrated the feasibility of this approach. Key parameters influencing the enzymatic reaction include the type of lipase (B570770), enzyme loading, reaction temperature, and molar ratio of the substrates.
| Lipase Source | Fatty Acid | Molar Ratio (Acid:TEA) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Candida antarctica | Oleic Acid | 1:1 | 61.9 | 24 | 63.57 | researchgate.net |
Note: Oleic acid is presented as a model substrate for lipase-catalyzed esterification with triethanolamine.
Heterogeneous catalysts provide significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. For the esterification of fatty acids with triethanolamine, various solid acid catalysts have been investigated to enhance reaction efficiency and selectivity. Materials like zirconium sulfate supported on mesoporous silica (SBA-15) have shown promising results. researchgate.net
The performance of these catalysts is influenced by their structural properties, such as pore size and surface area, as well as the nature and strength of the acid sites.
| Catalyst | Fatty Acid | Molar Ratio (Acid:TEA) | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Key Findings | Reference |
| Zirconium Sulfate on SBA-15 | Stearic Acid | 1.8:1 | 190 | 0.25 | 6 | Better activity and selectivity compared to hypophosphorous acid and other supported catalysts. | researchgate.net |
Note: Stearic acid is used as a representative fatty acid for heterogeneous catalytic esterification with triethanolamine.
Solvent-Free and Environmentally Conscious Synthesis Protocols
Developing solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of this compound, solvent-free approaches can be employed, particularly in conjunction with biocatalysis or by utilizing one of the reactants in excess to serve as the reaction medium.
Enzymatic esterification, in particular, is well-suited for solvent-free systems. The direct mixing of isononanoic acid, triethanolamine, and a lipase catalyst can proceed efficiently, often with gentle heating and agitation to ensure proper mixing of the reactants. This approach minimizes waste and simplifies product purification.
Advanced Energy Input Methods for Esterification
To enhance reaction rates and reduce reaction times, advanced energy input methods such as microwave irradiation and ultrasound have been explored for esterification reactions. These techniques can offer more efficient and uniform heating compared to conventional methods.
Microwave-Assisted Synthesis: Microwave energy can accelerate chemical reactions by directly interacting with polar molecules in the reaction mixture, leading to rapid and localized heating. This can significantly shorten the time required for the esterification of isononanoic acid with triethanolamine.
Ultrasound-Assisted Synthesis: Sonication, or the application of ultrasound, can promote esterification through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate. Comparative studies have shown that both microwave and ultrasound-assisted methods can offer advantages over conventional heating in terms of reaction time and energy efficiency.
Microwave Irradiation-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a modern technique that utilizes microwave energy to heat chemical reactions. nih.gov Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating involves the direct interaction of microwaves with polar molecules (dipoles) or ions within the reaction mixture. nih.govanton-paar.com This direct energy transfer leads to rapid and uniform heating, often resulting in significant reductions in reaction times, from hours or days to minutes. nih.govanton-paar.com
The key advantages of employing microwave irradiation in chemical synthesis include:
Increased Reaction Rates: The high temperatures and pressures achieved in sealed reaction vessels can dramatically accelerate reaction kinetics. anton-paar.com
Higher Yields: Enhanced reaction rates and selectivity can lead to improved product yields compared to traditional methods. nih.gov
Improved Purity: Shorter reaction times can minimize the formation of by-products, leading to cleaner product profiles. nih.gov
In the context of this compound synthesis, MAOS can be applied to the esterification reaction between triethanolamine and isononanoic acid. The polar nature of the alcohol and carboxylic acid functional groups allows for efficient absorption of microwave energy, facilitating a rapid rise in temperature and promoting the esterification process. This method offers a promising alternative to conventional heating, potentially leading to a more efficient and economical synthesis. nih.gov
Ultrasonic Irradiation-Enhanced Synthesis
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves (typically 20-100 kHz) to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures (up to 1000 bar). mdpi.com
This phenomenon can enhance chemical reactivity in several ways:
Increased Mass Transfer: Cavitation improves the mixing and transport of reactants, particularly in heterogeneous systems. mdpi.com
Generation of Reactive Species: The extreme conditions can lead to the formation of high-energy free radicals, initiating or accelerating reactions. mdpi.com
Surface Activation: In reactions involving solid catalysts, ultrasound can clean and activate the catalyst surface.
For the synthesis of this compound, applying ultrasonic irradiation to the esterification mixture can enhance the reaction rate and efficiency. This green chemistry approach can lead to faster reactions, higher yields, and purer products, often with reduced energy consumption and fewer by-products compared to silent (non-irradiated) conditions. mdpi.com
Transesterification Pathways for Isononanoate Derivatives
Transesterification is a chemical process involving the exchange of the organic group of an ester with the organic group of an alcohol. evitachem.com This reaction is typically catalyzed by an acid or a base. For the production of isononanoate derivatives, this pathway can be utilized by reacting an existing ester, such as a triglyceride found in natural oils, with an alcohol to produce a new monoester. cir-safety.org
The general reaction can be represented as: R'COOR'' + R'''OH ⇌ R'COOR''' + R''OH
In the context of producing precursors for this compound or related compounds, isononanoic acid can be first esterified with a simple alcohol (e.g., methanol or ethanol) to form a methyl or ethyl isononanoate. Subsequently, this simpler isononanoate ester can undergo transesterification with triethanolamine to yield the desired product. This multi-step approach can sometimes offer advantages in purification or reaction control compared to direct esterification.
Optimization of Reaction Parameters for this compound Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Methodologies like Response Surface Methodology (RSM) are employed to systematically study the effects of multiple variables on the reaction outcome. nih.govnih.gov
While direct studies on this compound are limited, research on the lipase-catalyzed synthesis of triethanolamine-based esters (using oleic acid) provides a relevant model for optimization. nih.govnih.gov The key parameters investigated in such enzymatic esterification processes include:
Enzyme Amount: The concentration of the biocatalyst directly influences the reaction rate.
Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.
Reaction Temperature: Temperature affects both enzyme activity and reaction kinetics.
Substrate Molar Ratio: The ratio of triethanolamine to isononanoic acid can impact conversion rates and product selectivity.
Agitation Speed: Proper mixing is essential to ensure adequate contact between reactants and the catalyst. nih.gov
By designing a set of experiments, such as through a central composite design, a mathematical model can be developed to predict the optimal conditions for product conversion. nih.gov This statistical approach allows for the efficient identification of the ideal process parameters to achieve high yield and purity. nih.gov
Below is an example data table illustrating the experimental design for optimizing a similar triethanolamine ester synthesis.
| Experiment Run | Enzyme Amount (% w/w) | Temperature (°C) | Molar Ratio (Acid:TEA) | Agitation Speed (rpm) | Reaction Time (h) |
| 1 | 5.0 | 60 | 1:1 | 400 | 16 |
| 2 | 8.5 | 60 | 1:1 | 400 | 16 |
| 3 | 5.0 | 68.75 | 1:1 | 400 | 16 |
| 4 | 5.0 | 60 | 1:3 | 400 | 16 |
| 5 | 5.0 | 60 | 1:1 | 662.5 | 16 |
| 6 | 5.0 | 60 | 1:1 | 400 | 30 |
| 7 | 1.5 | 60 | 1:1 | 400 | 16 |
| 8 | 5.0 | 51.25 | 1:1 | 400 | 16 |
| 9 | 5.0 | 60 | 1:5 | 400 | 16 |
| 10 | 5.0 | 60 | 1:1 | 137.5 | 16 |
| 11 | 5.0 | 60 | 1:1 | 400 | 2 |
This table is representative of an experimental design for process optimization, adapted from a study on triethanolamine-based esterquats. nih.gov
Flow Chemistry Approaches in this compound Synthesis
Flow chemistry, or continuous-flow synthesis, is a process where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. flinders.edu.au Reactants are pumped through a network of tubes or microreactors where they mix and react. nih.gov This technology offers numerous advantages over traditional batch processing, particularly for industrial-scale synthesis. flinders.edu.au
Key benefits of flow chemistry include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for highly efficient heating and cooling, providing precise temperature control. researchgate.net
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. flinders.edu.au
Increased Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivity. researchgate.net
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the challenges of scaling up batch reactors.
The synthesis of triethanolamine from its precursors has been successfully demonstrated in continuous-flow microchannel reactors, showing higher conversion and yield compared to tubular reactors due to more efficient heat and mass transfer. researchgate.net This precedent suggests that the subsequent esterification to form this compound is also an excellent candidate for a flow chemistry approach, allowing for a safer, more efficient, and easily scalable manufacturing process. flinders.edu.aunih.gov
Green Chemistry Principles Applied to Isononanoate Production
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cosmeticsbusiness.com The production of this compound can be made more sustainable by applying these principles. gdsoyoung.com
The 12 Principles of Green Chemistry provide a framework for this approach:
Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. cosmeticsbusiness.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cosmeticsbusiness.com
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. cosmeticsbusiness.com
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. cosmeticsbusiness.com
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. cosmeticsbusiness.com
Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. cosmeticsbusiness.com
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. cosmeticsbusiness.com
Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. cosmeticsbusiness.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. cosmeticsbusiness.com
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. cosmeticsbusiness.com
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. cosmeticsbusiness.com
Advanced Spectroscopic and Analytical Characterization of Triethanolamine Isononanoate
High-Resolution Spectroscopic Probes for Molecular Structure Elucidation
The definitive structural analysis of triethanolamine (B1662121) isononanoate, an ester formed from triethanolamine and isononanoic acid, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed map of the molecule's atomic framework, confirming its identity and purity. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise electronic environments of proton and carbon nuclei and their connectivity, while vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, identify the specific functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like triethanolamine isononanoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the triethanolamine backbone and the isononanoate acyl chain. The protons on the carbons adjacent to the nitrogen and the newly formed ester linkage in the triethanolamine moiety would exhibit characteristic downfield shifts. The protons of the isononanoate chain would present complex multiplets due to the branched nature of the isononyl group.
The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The most deshielded carbon is anticipated to be the carbonyl carbon of the ester group. The carbons of the triethanolamine portion attached to the nitrogen and oxygen atoms will also resonate at lower fields compared to the aliphatic carbons of the isononanoate chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂-O-C=O (Triethanolamine) | 4.1 - 4.3 | t |
| -N-CH₂-CH₂-OH (Triethanolamine) | 3.5 - 3.7 | t |
| -N-CH₂-CH₂-O- (Triethanolamine) | 2.7 - 2.9 | t |
| -CH₂-C=O (Isononanoate) | 2.2 - 2.4 | t |
| -CH- (Isononanoate Branch) | 1.5 - 1.7 | m |
| -CH₂- (Isononanoate Chain) | 1.2 - 1.4 | m |
| -CH₃ (Isononanoate Terminus/Branch) | 0.8 - 0.9 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (Ester Carbonyl) | 173 - 175 |
| -CH₂-O-C=O (Triethanolamine) | 60 - 62 |
| -CH₂-OH (Triethanolamine) | 58 - 60 |
| -N-CH₂- (Triethanolamine) | 50 - 55 |
| -CH₂-C=O (Isononanoate) | 35 - 40 |
| -CH- / -CH₂- (Isononanoate Chain) | 20 - 35 |
| -CH₃ (Isononanoate Terminus/Branch) | 10 - 15 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the covalent linkages within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In this compound, COSY spectra would show cross-peaks between adjacent methylene (-CH₂-) groups in both the triethanolamine and isononanoate moieties, confirming their respective spin systems. sdsu.eduuvic.ca
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.comprinceton.edu This is essential for assigning each carbon atom to its corresponding proton(s), for instance, linking the proton signal at ~4.2 ppm to the carbon signal at ~61 ppm, confirming the -CH₂-O-C=O group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to three bonds. sdsu.eduyoutube.comresearchgate.net This technique is particularly powerful for connecting different structural fragments. For this compound, a key HMBC correlation would be observed between the protons of the esterified methylene group of the triethanolamine part (~4.2 ppm) and the carbonyl carbon of the isononanoate part (~174 ppm). This correlation definitively confirms the formation of the ester linkage between the two parent molecules.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp band is expected around 1730-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester functional group. The presence of the remaining hydroxyl (-OH) groups from the triethanolamine backbone would be confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹. researchgate.net Other significant peaks include C-O stretching vibrations between 1000 and 1300 cm⁻¹ and C-H stretching vibrations from the aliphatic chains just below 3000 cm⁻¹. researchgate.net The C-N stretching of the tertiary amine can also be observed, typically in the 1020-1250 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H Stretch | Alcohol |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1730 - 1740 (strong) | C=O Stretch | Ester |
| 1450 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1000 - 1300 | C-O Stretch | Ester, Alcohol |
| 1020 - 1250 | C-N Stretch | Tertiary Amine |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While strong in IR, the C=O stretching vibration of the ester group in this compound would also be observable, though typically weaker, in the Raman spectrum. Conversely, the C-C bond vibrations within the isononanoate backbone and the symmetric C-H stretching vibrations around 2800-3000 cm⁻¹ often produce strong Raman signals. researchgate.netresearchgate.net The C-N stretching of the tertiary amine group would also be Raman active. This technique is particularly useful for analyzing the hydrocarbon skeleton of the molecule.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 2800 - 3000 | C-H Symmetric/Asymmetric Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| 1440 - 1460 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1050 - 1150 | C-C Skeletal Stretch | Aliphatic Chain |
| 800 - 900 | C-N Stretch | Tertiary Amine |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds with a high degree of accuracy. measurlabs.com Unlike conventional mass spectrometry that provides nominal masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of the exact mass of a molecule. bioanalysis-zone.com This precision is crucial for elucidating elemental compositions and identifying unknown compounds, as it can distinguish between molecules with the same nominal mass but different chemical formulas. measurlabs.combioanalysis-zone.com
For this compound (C15H31NO5), HRMS is instrumental in confirming its molecular structure and purity. The technique involves ionization of the sample, followed by the separation of ions based on their exact mass-to-charge ratio.
Research Findings: In a typical HRMS analysis, this compound would be ionized, often by electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The instrument then measures the m/z value of this ion with high resolution. The experimentally determined exact mass can be compared to the theoretically calculated mass to confirm the elemental formula. The difference between these two values, expressed in parts per million (ppm), indicates the mass accuracy and provides a high level of confidence in the compound's identification. A study on the analysis of alkanolamines has utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify Triethanolamine, monitoring the transition of its precursor ion (m/z 150.1) to a product ion. nih.gov This principle of precise mass detection is extended in HRMS for definitive structural confirmation.
| Parameter | Value |
|---|---|
| Molecular Formula | C15H31NO5 |
| Theoretical Exact Mass [M+H]⁺ | 306.2275 Da |
| Hypothetical Measured Mass [M+H]⁺ | 306.2271 Da |
| Mass Difference | 0.0004 Da |
| Mass Accuracy | 1.31 ppm |
Surface and Elemental Analysis for Complex Formulations
The performance of this compound in formulations often depends on its behavior at interfaces. Surface analysis techniques are therefore essential to understand its distribution, composition, and chemical state on a given substrate.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive, semi-quantitative technique used to investigate the elemental composition and chemical states of atoms within the top 3-10 nanometers of a material's surface. measurlabs.comresearchgate.net The method involves irradiating a surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, providing insights into oxidation states and functional groups. nih.gov
Research Findings: When analyzing a surface treated with this compound, XPS can confirm its presence and provide details on its chemical structure. High-resolution spectra of the C 1s, O 1s, and N 1s regions would be acquired. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H from the isononanoate chain, C-N and C-O from the triethanolamine moiety, and O-C=O from the ester group. This allows for a detailed characterization of the molecule's orientation and potential interactions at the surface. mdpi.com
| Core Level | Expected Binding Energy (eV) | Corresponding Functional Group |
|---|---|---|
| C 1s | ~284.8 | C-C, C-H |
| C 1s | ~286.5 | C-N, C-O |
| C 1s | ~289.0 | O-C=O (Ester) |
| O 1s | ~532.0 | C-O-C, C-OH |
| O 1s | ~533.5 | O=C-O |
| N 1s | ~400.0 | C-N (Tertiary Amine) |
Secondary Ion Mass Spectrometry (SIMS) is another surface analysis technique renowned for its exceptionally high sensitivity, with detection limits in the parts per million to parts per billion range. wikipedia.org The technique works by bombarding a sample surface with a focused primary ion beam, which causes atoms and molecular fragments (secondary ions) to be sputtered from the surface. hidenanalytical.comnih.gov These ejected ions are then analyzed by a mass spectrometer to determine the elemental, isotopic, and molecular composition of the surface. wikipedia.org SIMS can be operated in two modes: static SIMS, which analyzes the outermost monolayer with minimal damage, and dynamic SIMS, which profiles the composition as a function of depth. hidenanalytical.com
Research Findings: SIMS is highly effective for detecting trace amounts of this compound on a surface and mapping its distribution. Research has demonstrated the use of in situ SIMS to analyze surfaces on which protonated triethanolamine was deposited. nih.gov This confirms the technique's capability to detect the parent molecule and its characteristic fragments. For this compound, a static SIMS analysis would be expected to yield a spectrum containing the quasi-molecular ion [M+H]⁺, along with characteristic fragment ions resulting from the cleavage of the ester bond or within the triethanolamine structure. This provides a molecular fingerprint for unambiguous identification on the surface.
| Ion Type | Potential m/z | Identification |
|---|---|---|
| Quasi-molecular Ion | 306 | [M+H]⁺ |
| Fragment Ion | 149 | Triethanolamine moiety [N(C2H4OH)3+H]⁺ |
| Fragment Ion | 157 | Isononanoyl moiety [C8H17CO]⁺ |
| Fragment Ion | 130 | Fragment from Triethanolamine [N(C2H4OH)2(C2H3)]⁺ |
Thermal Analysis and Calorimetry for Phase Behavior and Stability
Thermal analysis techniques are crucial for characterizing the physical properties of this compound as a function of temperature. They provide vital information on its melting behavior, phase transitions, and thermal stability, which are important for processing and storage.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.net The output is a thermogram that plots heat flow against temperature, where transitions appear as peaks or shifts in the baseline. The area under a peak corresponds to the enthalpy change associated with the transition. nih.gov
Research Findings: While specific DSC data for this compound is not readily available, studies on analogous compounds like Triethanolamine stearate provide valuable insights. The thermal analysis of Triethanolamine stearate, prepared by mixing stearic acid and triethanolamine, revealed its melting behavior and crystalline structure. nih.gov Similarly, a DSC analysis of this compound would be expected to show an endothermic peak corresponding to its melting point. The thermogram would provide the onset temperature, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus), which relates to the material's crystallinity.
| Thermal Event | Parameter | Hypothetical Value |
|---|---|---|
| Melting | Onset Temperature | 45 °C |
| Peak Temperature (Tm) | 52 °C | |
| Enthalpy of Fusion (ΔHfus) | 120 J/g |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is primarily used to evaluate the thermal stability and composition of materials. mdpi.com A TGA thermogram plots mass percentage against temperature. A loss in mass indicates a decomposition, oxidation, or dehydration event. The temperature at which mass loss begins provides a measure of the material's thermal stability. mdpi.com
Research Findings: A TGA analysis of this compound would determine its decomposition profile. Typically, the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting curve would show a stable baseline until the onset of decomposition, followed by one or more mass loss steps at higher temperatures. diva-portal.org The analysis provides key parameters such as the onset decomposition temperature (Td) and the temperature of the maximum rate of mass loss (Tmax). The amount of residue remaining at the end of the experiment is also determined. This information is critical for defining the upper temperature limit for processing and application of the compound. nih.gov
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Td (Onset) | Temperature at which significant mass loss begins | 220 °C |
| Tmax | Temperature of maximum decomposition rate | 255 °C |
| Mass Loss (200-300 °C) | Percentage of mass lost in the main decomposition step | ~95% |
| Residual Mass @ 500 °C | Percentage of mass remaining at 500 °C | <5% |
Advanced Diffraction Techniques for Solid-State Structure
Advanced diffraction techniques are instrumental in elucidating the atomic and molecular arrangement of materials in the solid state. These methods can provide critical information on crystallinity, phase identification, and the long-range order of molecules.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid sample. omicsonline.org When X-rays interact with a crystalline material, they are diffracted in specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phases present in the sample. For a compound like this compound, which may exist in a crystalline, semi-crystalline, or amorphous state, PXRD can provide valuable insights.
Key Applications in the Analysis of this compound:
Crystallinity Assessment: PXRD can determine whether a sample of this compound is crystalline or amorphous. A crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous sample will result in a broad, diffuse halo.
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. omicsonline.org This is crucial in industries where the physical form of a compound can affect its properties and performance.
Phase Purity: The technique can be used to identify the presence of any crystalline impurities in a sample of this compound.
Illustrative PXRD Data for a Hypothetical Crystalline Triethanolamine Salt:
| 2θ (Degrees) | Intensity (a.u.) |
| 10.2 | 550 |
| 15.5 | 800 |
| 20.8 | 1200 |
| 22.1 | 950 |
| 25.7 | 700 |
This table represents hypothetical data to illustrate the type of information obtained from a PXRD experiment on a crystalline long-chain amine carboxylate salt.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com It is particularly useful for studying the size, shape, and arrangement of nanoparticles, polymers, and self-assembled systems like micelles or liquid crystals, which could be relevant for formulations containing this compound. wikipedia.orgmalvernpanalytical.com SAXS measures the elastic scattering of X-rays at very small angles (typically 0.1-10°). wikipedia.org
Potential Applications for this compound Systems:
Characterization of Self-Assembly: In solution, surfactant-like molecules such as this compound can form micelles or other ordered structures. SAXS can determine the size, shape, and spacing of these aggregates.
Analysis of Emulsions and Dispersions: For formulations where this compound is used as an emulsifier or stabilizer, SAXS can provide information on the size distribution and interfacial structure of the dispersed phase.
Investigation of Nanostructured Materials: If this compound is a component of a nanostructured material, SAXS can be used to characterize the periodicities and domain sizes. wikipedia.org
Microscopic and Imaging Techniques for Morphological Analysis
Microscopic techniques provide direct visualization of the surface topography and internal structure of materials at high magnification, offering insights that are complementary to diffraction methods.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and composition. mdpi.com It is an effective tool for characterizing the morphology of solid samples from the nanometer to micrometer scale. mdpi.com
Expected Insights for this compound:
Particle Morphology: For solid forms of this compound, SEM can reveal the shape, size, and surface texture of individual particles or agglomerates.
Surface Features: The technique can be used to examine surface features such as pores, cracks, or crystalline facets.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. mdpi.comresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. mdpi.comresearchgate.net
Potential Applications in the Study of this compound:
Internal Structure of Nanoparticles: If this compound is used in the synthesis of or as a coating for nanoparticles, TEM can be used to visualize the core-shell structure, size, and shape of the individual particles. mdpi.com
Visualization of Self-Assembled Structures: In solution, TEM can be used to directly image micelles, vesicles, or other nanostructures formed by this compound, complementing SAXS data.
Crystallographic Information: Selected Area Electron Diffraction (SAED), a technique available in most modern TEMs, can be used to obtain diffraction patterns from individual nanocrystals, providing information about their crystal structure.
Mechanistic Investigations of Triethanolamine Isononanoate Reactions
Hydrolytic Degradation Mechanisms and Kinetics
The stability of triethanolamine (B1662121) isononanoate in aqueous environments is primarily dictated by the hydrolytic cleavage of its ester bond. This degradation can proceed through several distinct pathways, including acid-catalysis, base-catalysis, and enzymatic action, each with its own mechanism and kinetic profile.
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of triethanolamine isononanoate is a reversible process that yields triethanolamine and isononanoic acid. libretexts.org The reaction mechanism is the direct reverse of the Fischer-Speier esterification. youtube.comwikipedia.org The process is catalyzed by hydronium ions (H₃O⁺) present in the acidic solution. libretexts.orgchemguide.co.uk
The pathway involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.comucalgary.ca
Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. chemguide.co.ukucalgary.ca
Proton Transfer : A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original triethanolamine group. This converts the triethanolamine portion into a good leaving group (an alcohol). youtube.com
Elimination of the Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the triethanolamine molecule. ucalgary.ca
Deprotonation : The final step involves the deprotonation of the newly formed carboxylic acid's carbonyl group, regenerating the acid catalyst (H₃O⁺). youtube.com
Because the reaction is reversible, it reaches an equilibrium state. To drive the reaction toward completion and maximize the hydrolysis of the ester, a large excess of water can be utilized. libretexts.orgchemguide.co.uk The kinetics of acid-catalyzed hydrolysis of esters like this typically follow pseudo-first-order behavior when water is in large excess. egyankosh.ac.in
Base-Catalyzed Hydrolysis Mechanisms
The base-catalyzed hydrolysis of this compound, commonly known as saponification, is an irreversible reaction that produces triethanolamine and an isononanoate salt. wikipedia.orgchemistrysteps.com Unlike its acid-catalyzed counterpart, this reaction goes to completion because the final step is an irreversible acid-base reaction. ucalgary.ca A stoichiometric amount of base, such as sodium hydroxide (B78521), is required. wikipedia.org
The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.caijirset.com This results in the formation of a negatively charged tetrahedral intermediate called an orthoester. ijirset.com
Elimination of the Alkoxide : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the triethanolamine as an alkoxide leaving group. ucalgary.ca
Irreversible Deprotonation : The expelled alkoxide is a strong base and immediately deprotonates the newly formed isononanoic acid. This acid-base reaction is rapid and essentially irreversible, forming an alcohol (triethanolamine) and a carboxylate salt (isononanoate). This final step prevents the reverse reaction from occurring. ucalgary.cachemistrysteps.com
Interactive Table: Saponification Rate Constants of Various Fatty Acid Esters Note: The following data is for comparative purposes and does not represent this compound.
Enzymatic Hydrolysis by Esterases
This compound can also undergo hydrolysis catalyzed by a class of enzymes known as esterases (EC 3.1.1.x), specifically carboxylic ester hydrolases. researchgate.net These biocatalysts are highly specific and can cleave ester bonds under mild physiological conditions. mdpi.com Lipases and other carboxyl esterases are known to hydrolyze a wide range of esters, including branched fatty acid esters. nih.gov
The general mechanism for enzymatic hydrolysis involves the formation of an enzyme-substrate complex. The active site of the esterase facilitates the cleavage of the ester bond, often through a catalytic triad (B1167595) (e.g., serine, histidine, aspartate), leading to the release of the alcohol (triethanolamine) and the carboxylic acid (isononanoic acid). Esterases are known to catalyze not only hydrolysis but also esterification and transesterification reactions with high selectivity. mdpi.com Research has demonstrated that carboxyl ester lipase (B570770) (CEL), a pancreatic enzyme, is effective at hydrolyzing branched fatty acid esters of hydroxy fatty acids (FAHFAs), suggesting that enzymes of this class would be active on the branched isononanoate structure of this compound. nih.gov
Transesterification and Transamidation Reactivity
Beyond hydrolysis, the ester linkage in this compound allows it to participate in transesterification and transamidation reactions.
Transesterification is a process where the alcohol portion of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of methyl isononanoate and the regeneration of triethanolamine.
Transamidation , or aminolysis, involves the reaction of the ester with an amine to form an amide and an alcohol. chemistrysteps.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the ester. chemistrysteps.com This conversion is generally less efficient than starting with more reactive acyl derivatives like acyl chlorides, as alkoxides are poor leaving groups compared to halides. chemistrysteps.com The reaction with primary or secondary amines would yield the corresponding N-substituted isononanamide and triethanolamine.
Complexation and Chelation Chemistry with Metal Ions
The triethanolamine moiety of the isononanoate ester retains the potent metal-chelating properties of the parent molecule. Triethanolamine is a versatile and environmentally friendly ligand capable of forming stable coordination complexes with a wide array of metal ions, including many transition metals. researchgate.netresearchgate.netbohrium.com It can act as a tridentate (N,O,O') or tetradentate (N,O,O',O") ligand, utilizing the lone pair of electrons on the nitrogen atom and the oxygen atoms of its hydroxyl groups as donors. gcu.edu.pkmedcraveonline.com
The presence of the hydroxyl groups allows for the formation of stable five-membered chelate rings with a central metal ion. wikipedia.org Deprotonation of these hydroxyl groups can further enhance the stability of the complexes and facilitate the formation of polynuclear structures. gcu.edu.pk This chelating ability is crucial in applications such as corrosion inhibition, where the molecule can absorb onto a metal surface and block active sites. researchgate.net While one of the hydroxyl groups in this compound is esterified, the remaining two hydroxyl groups and the central nitrogen atom are available for coordination, allowing the molecule to function as an effective chelating agent. The strength of these interactions is quantified by stability constants (log K).
Interactive Table: Stability Constants (log K) of Triethanolamine with Various Metal Ions Note: This data is for the parent ligand, Triethanolamine (TEA). The ester derivative is expected to exhibit similar, though not identical, chelating behavior.
Oxidation Pathways and Antioxidant Behavior of the Ester
This compound has two primary sites susceptible to oxidation: the tertiary amine nitrogen and the branched alkyl chain of the isononanoate group.
The tertiary amine group can be readily oxidized by reagents such as hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding this compound N-oxide. libretexts.org This conversion of a tertiary amine to an amine oxide is a well-established reaction pathway. nih.govgoogle.com Further oxidation under stronger conditions can lead to degradation of the molecule. acs.org
The isononanoate portion, being a saturated fatty acid ester, is generally stable to oxidation. However, like other hydrocarbons, it can undergo oxidation under harsh conditions, potentially at tertiary carbon-hydrogen bonds within its branched structure.
Interestingly, triethanolamine derivatives have been shown to possess significant antioxidant capabilities. reading.ac.uk This antioxidant activity can arise from two distinct mechanisms. First, the molecule can act as a radical scavenger. Second, its ability to chelate transition metal ions like iron and copper is a powerful antioxidant mechanism, as these metal ions are known to catalyze oxidative degradation processes. reading.ac.uk By sequestering these metal ions, this compound can inhibit the initiation of oxidation reactions, thereby enhancing the oxidative stability of formulations in which it is included. reading.ac.ukgoogle.com
Photochemical Degradation Pathways
The photochemical degradation of this compound is influenced by the absorption of ultraviolet (UV) radiation, which can initiate a series of complex chemical reactions. The ester and tertiary amine functionalities within the molecule are the primary sites for photochemical activity. While specific studies on this compound are not extensively available in peer-reviewed literature, the degradation pathways can be inferred from the known photochemical behavior of triethanolamine and similar ester compounds.
Upon exposure to UV light, particularly in the presence of a photosensitizer such as titanium dioxide (TiO2), triethanolamine can undergo oxidation. This process involves the generation of electron-hole pairs in the photosensitizer, leading to the formation of highly reactive oxygen species. The tertiary amine group of the triethanolamine moiety is susceptible to oxidation, which can result in the cleavage of the N-C bonds. This process can lead to the formation of various intermediates, including formaldehyde (B43269) and ammonia, as well as the progressive dealkylation of the amine.
Research on the photocatalyzed oxidation of triethanolamine has shown that the molecule degrades through a sequence of reactions. Initially, the triethanolamine signature can disappear rapidly under UV illumination, with the concurrent appearance of new intermediates. Mass spectrometry has been used to identify these intermediates, revealing a complex mixture of degradation products. researchgate.net
In the context of this compound, two primary photochemical degradation pathways are plausible:
Cleavage of the Ester Bond: The ester linkage is susceptible to photohydrolysis, a reaction that would be accelerated by the presence of UV light and water. This pathway would yield triethanolamine and isononanoic acid as the primary degradation products.
Oxidation of the Triethanolamine Moiety: Similar to the degradation of free triethanolamine, the tertiary amine group in the ester can be oxidized. This can lead to the formation of various smaller molecules through the breaking of C-N and C-C bonds. Studies on the photocatalytic oxygenation of triethanolamine have identified formyl esters of β-hydroxyethylene formamides as products, suggesting a complex rearrangement and oxidation process. nih.govresearchgate.net
It is important to note that the specific degradation products and their relative abundance will depend on various factors, including the wavelength and intensity of the UV radiation, the presence of photosensitizers or other reactive species, and the environmental conditions such as pH and temperature.
Table 1: Postulated Photochemical Degradation Products of this compound
| Precursor Compound | Postulated Degradation Product | Degradation Pathway |
| This compound | Triethanolamine | Photohydrolysis of the ester bond |
| This compound | Isononanoic Acid | Photohydrolysis of the ester bond |
| Triethanolamine Moiety | Diethanolamine (B148213) | N-dealkylation |
| Triethanolamine Moiety | Formaldehyde | Oxidative cleavage |
| Triethanolamine Moiety | Ammonia | Oxidative cleavage |
| Triethanolamine Moiety | Formyl esters of β-hydroxyethylene formamides | Photocatalytic oxygenation |
Reaction Kinetics and Thermodynamic Studies
The study of reaction kinetics and thermodynamics provides crucial insights into the formation, stability, and degradation of this compound. These studies are essential for optimizing synthesis conditions and predicting the compound's behavior in various applications.
Reaction Kinetics:
The formation of this compound typically occurs through the esterification of triethanolamine with isononanoic acid. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side. The kinetics of this esterification can be influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.
The hydrolysis of the ester bond is a key degradation reaction for this compound. The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is accelerated in both acidic and alkaline conditions. Kinetic studies of ester hydrolysis often follow pseudo-first-order kinetics when one reactant (e.g., water or hydroxide ion) is in large excess. chemrxiv.org Stability studies under various pH conditions can be performed using techniques like HPLC or GC-MS to monitor the disappearance of the ester and the appearance of its hydrolysis products, triethanolamine and isononanoic acid.
Thermodynamic Studies:
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the spontaneity and equilibrium position of the reactions involving this compound.
The esterification reaction to form this compound is typically an endothermic process, meaning it requires an input of energy to proceed. The change in enthalpy (ΔH) for the reaction is positive. The removal of water, a product of the reaction, shifts the equilibrium to favor the formation of the ester, in accordance with Le Chatelier's principle.
Thermodynamic data for the protonation of alkanolamines, including triethanolamine, is available and provides insight into their behavior in aqueous solutions. researchgate.net The pKa of triethanolamine is a critical parameter, as it dictates the extent of protonation of the amine group at a given pH, which in turn can influence the reactivity of the molecule.
While comprehensive thermodynamic data for this compound itself is scarce, the principles of chemical thermodynamics can be applied to predict its behavior. For example, the Gibbs free energy of the hydrolysis reaction will be negative under conditions where hydrolysis is spontaneous.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for Alkanolamine Ester Reactions (Analogous Systems)
| Reaction | Parameter | Illustrative Value | Conditions | Reference Compound |
| Esterification | Reaction Order | First-order with respect to fatty acid | HPW, H2SO4, and PTSA catalysis | Triethanolamine Stearate |
| Esterification | Apparent Activation Energy (Ea) | 39.1 - 59.3 kJ·mol⁻¹ | Varies with fatty acid chain length | Ethyl esters of various fatty acids |
| Hydrolysis | Reaction Order | Pseudo-first-order (in excess OH⁻) | Alkaline conditions | Synthetic Organic Esters |
| Protonation | pKa | ~7.8 | 25 °C | Triethanolamine |
| Combustion | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3773.5 ± 1.5 kJ/mol | Standard conditions | Triethanolamine |
Theoretical and Computational Studies of Triethanolamine Isononanoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of a molecule at the electronic level. acs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule. nih.gov For a molecule like Triethanolamine (B1662121) Isononanoate, these calculations provide a foundational understanding of its geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Triethanolamine isononanoate is a flexible molecule with numerous rotatable single bonds, particularly within the isononanoate chain and the three hydroxyethyl (B10761427) arms of the triethanolamine head. This flexibility gives rise to a multitude of possible spatial arrangements, or conformations, each with a different potential energy.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.215 |
| Bond Length (Å) | C-O (ester) | 1.340 |
| Bond Length (Å) | N-C (amine) | 1.470 |
| Bond Angle (°) | O=C-O (ester group) | 124.5 |
| Bond Angle (°) | C-N-C (amine core) | 110.2 |
| Dihedral Angle (°) | C-O-C-C (ester linkage) | -178.5 (trans) |
Spectroscopic Property Prediction
Once the optimized geometry of the most stable conformers is obtained, quantum chemical methods can be used to predict various spectroscopic properties. This is a powerful tool for validating experimental findings and interpreting complex spectra. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and its frequency can be predicted with good accuracy. These calculations help in the assignment of experimental IR absorption bands to their corresponding molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts, which are invaluable for structural elucidation. nih.govacs.org
| Spectroscopic Data | Functional Group/Atom | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR Frequency (cm⁻¹) | O-H Stretch (hydroxyl) | 3450 | 3200-3600 cm⁻¹ |
| IR Frequency (cm⁻¹) | C-H Stretch (alkyl) | 2955 | 2850-3000 cm⁻¹ |
| IR Frequency (cm⁻¹) | C=O Stretch (ester) | 1735 | 1735-1750 cm⁻¹ |
| ¹³C NMR Shift (ppm) | C=O (carbonyl) | 174.0 | 170-180 ppm |
| ¹³C NMR Shift (ppm) | N-CH₂-CH₂-O | 57.5 | 55-60 ppm |
| ¹³C NMR Shift (ppm) | N-CH₂-CH₂-O | 51.0 | 50-55 ppm |
Reactivity and Reaction Pathway Modeling
Theoretical chemistry provides critical insights into how a molecule participates in chemical reactions. This involves modeling the entire reaction pathway, from reactants to products, including the high-energy transition state. mdpi.com For this compound, several reaction types could be modeled:
Formation: The esterification reaction between triethanolamine and isononanoic acid could be modeled to understand its mechanism and kinetics. jchr.org Computational modeling can help identify the rate-determining steps and the influence of catalysts. mdpi.comresearchgate.net
Hydrolysis: The reverse reaction, the cleavage of the ester bond in the presence of water, is crucial for understanding the compound's stability in aqueous formulations.
Other Reactions: The reactivity of the triethanolamine headgroup itself is of interest. For example, DFT studies have shown that triethanolamine can activate CO₂, a finding that could be relevant in broader chemical contexts. nih.gov
Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the collective behavior of many molecules in a condensed phase (liquid or solid). magtech.com.cn MD simulations model a system of particles (atoms or groups of atoms) that interact and move according to the laws of classical mechanics. uq.edu.au
For an amphiphilic molecule like this compound, which functions as a surfactant, MD simulations are invaluable for understanding its behavior in formulations. rsc.orgscispace.comresearchgate.net A typical simulation would involve placing many molecules of the surfactant in a box with water and potentially an oil phase to model an emulsion. The simulation would then track the position and velocity of every atom over time, revealing macroscopic properties based on molecular interactions.
Key insights from MD simulations would include:
Self-Assembly: Observing the spontaneous aggregation of surfactant molecules into micelles above a certain concentration.
Interfacial Behavior: Analyzing how the molecules orient themselves at an oil-water interface, with the hydrophilic triethanolamine head in the water and the hydrophobic isononanoate tail in the oil.
Intermolecular Interactions: Quantifying the specific interactions that govern the system's behavior, such as hydrogen bonds between the hydroxyl groups and water molecules, and van der Waals forces between the alkyl tails. acs.orgnih.gov These interactions are fundamental to the compound's function as an emulsifier.
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | TEA -OH groups ↔ Water | Governs water solubility and headgroup hydration. |
| Hydrogen Bonding | TEA -OH groups ↔ Ester C=O group | Potential for intramolecular and intermolecular association. |
| Ion-Dipole | TEA Nitrogen ↔ Water | Contributes to headgroup hydrophilicity. |
| Van der Waals (Dispersion) | Isononanoate alkyl chains ↔ Isononanoate alkyl chains | Drives micelle formation and stabilizes the hydrophobic core. |
Density Functional Theory (DFT) Applications for Electronic Properties and Bonding
DFT is a specific and widely used class of quantum chemical calculation that is particularly effective for studying the electronic properties of molecules. uctm.edu It focuses on the electron density to determine the energy and properties of a system. researchgate.net
For this compound, DFT would be used to elucidate:
Charge Distribution: Calculating the partial atomic charges on each atom reveals the polarity of different parts of the molecule. This is often done using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. acs.org It highlights electron-rich (negative potential, nucleophilic) regions, such as the oxygen atoms of the carbonyl and hydroxyl groups, and electron-poor (positive potential, electrophilic) regions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. acs.org
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Relates to high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or physical properties, respectively. uq.edu.aunih.gov These models are essential for accelerating the design of new molecules by predicting their properties without the need for synthesis and testing. mdpi.com
A QSAR/QSPR study for this compound would involve creating a dataset of structurally similar surfactants (e.g., other alkanolamine esters with varying alkyl chain lengths or different amine heads). For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can encode topological, geometrical, or electronic features of the molecule.
A mathematical model is then built to find a correlation between these descriptors and an experimentally measured property, such as the critical micelle concentration (CMC) or surface tension. nih.govresearchgate.net Once a statistically robust model is developed, it can be used to predict the properties of new, unsynthesized molecules like derivatives of this compound. This approach facilitates the rational design of surfactants with optimized performance for specific applications.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Index | Branching and size of the molecule. |
| Geometrical | Molecular Volume | The 3D size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity of the molecule. mdpi.com |
| Electronic | Dipole Moment | Polarity of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Electronic reactivity and stability. |
Interfacial Chemistry and Formulation Science of Triethanolamine Isononanoate
Emulsification Properties and Emulsion Stabilization Mechanisms
Triethanolamine (B1662121) isononanoate is a salt formed from the neutralization of isononanoic acid with triethanolamine. This compound functions as a primary anionic emulsifier, playing a critical role in the formation and stabilization of multiphase systems, particularly in the cosmetic and pharmaceutical industries. Its amphiphilic nature, possessing both a hydrophilic (water-loving) triethanolamine head group and a lipophilic (oil-loving) branched isononanoate tail, allows it to position itself at the oil-water interface, reducing the interfacial tension that keeps the two phases separate.
The stabilization mechanism involves the formation of a protective film around the dispersed droplets, which prevents them from coalescing. This film can create a physical barrier as well as an electrostatic one. As an anionic surfactant, the triethanolamine isononanoate molecules orient themselves at the interface, imparting a negative charge to the surface of the oil droplets in an oil-in-water emulsion. This results in electrostatic repulsion between the droplets, contributing significantly to the long-term stability of the system. The branched nature of the isononanoate chain also provides steric hindrance, further preventing droplet aggregation.
This compound is most commonly employed as an emulsifier for oil-in-water (O/W) emulsions, where fine droplets of oil are dispersed within a continuous aqueous phase. Its molecular structure gives it a relatively high hydrophile-lipophile balance (HLB), making it effective at stabilizing this type of system. In O/W formulations, the lipophilic isononanoate tails penetrate the oil droplets while the hydrophilic triethanolamine heads remain in the surrounding water, creating a stable interfacial layer. These emulsions are favored for their non-greasy feel and ease of application in cosmetic creams and lotions.
While it is predominantly used in O/W systems, it can also be a component in water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. In such cases, it is typically used as a co-emulsifier in conjunction with other low-HLB surfactants. The combination of emulsifiers allows for finer control over the stability and sensory characteristics of the final product.
A key aspect of the stabilizing function of this compound is its ability to promote the formation of liquid crystalline structures at the oil-water interface. These are highly ordered, lamellar gel phases that form when surfactant molecules arrange themselves in bilayers, trapping layers of water between them.
This liquid crystalline network forms a multi-layered, rigid barrier around the dispersed droplets, offering superior protection against coalescence compared to a simple monolayer film. The presence of this structure significantly enhances the long-term stability of the emulsion, preventing phase separation even under stressful conditions such as temperature fluctuations. Furthermore, the formation of these gel networks within the continuous phase of an emulsion can dramatically increase its viscosity and impart a desirable texture and rheological profile.
Surfactant Behavior and Micelle Formation
As a surfactant, this compound exhibits characteristic behavior in aqueous solutions, including the ability to reduce surface tension and form micelles. This behavior is fundamental to its function as an emulsifier, solubilizer, and detergent.
The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form larger, organized structures called micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any further additions result in the formation of micelles. At this point, the surface tension remains relatively constant.
The determination of the CMC for a surfactant like this compound is typically performed using various analytical techniques:
Tensiometry: This method involves measuring the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point on the graph where the surface tension plateaus.
Conductivity Measurement: For ionic surfactants, the electrical conductivity of the solution changes with concentration. The CMC is indicated by a distinct change in the slope of the conductivity versus concentration plot.
Spectroscopy: Using fluorescent or UV-Vis probes that partition differently between the aqueous environment and the hydrophobic core of a micelle allows for the detection of micelle formation.
The specific CMC value is influenced by factors such as temperature, pH, and the presence of electrolytes in the solution.
The primary function of a surfactant is its ability to reduce the surface tension of a liquid, or the interfacial tension between two immiscible liquids. This compound is effective at this due to its amphiphilic structure. When added to water, the molecules spontaneously migrate to the surface, with the hydrophobic isononanoate tails orienting away from the water and towards the air, disrupting the strong cohesive hydrogen bonds between surface water molecules. This action significantly lowers the energy required to expand the surface area of the liquid.
In an oil-water system, the surfactant adsorbs at the interface, reducing the interfacial tension and facilitating the mixing of the two phases to form an emulsion. The effectiveness of surface tension reduction is a key indicator of a surfactant's performance as an emulsifying agent.
Table 1: Conceptual Representation of Surface Tension Reduction by this compound
| Concentration of this compound | Surfactant State | Interfacial Adsorption | Surface Tension |
| Very Low (Below CMC) | Monomers | Low | High |
| Increasing (Below CMC) | Monomers | Increasing | Decreasing |
| At CMC | Monomers & Micelles | Saturated | Minimum Value (Plateau) |
| Above CMC | Primarily Micelles | Saturated | Constant at Minimum Value |
Rheological Properties of this compound-Containing Formulations
The inclusion of this compound in a formulation has a profound impact on its rheological properties, which describe the flow and deformation of the material. As an emulsifier, it is a key determinant of the viscosity, texture, and stability of creams, lotions, and other semi-solid products.
The viscosity of an emulsion is heavily influenced by the interfacial film and the network created by the emulsifier. Emulsions stabilized by this compound, particularly those containing liquid crystalline phases, often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means the product is highly viscous and stable at rest (e.g., in a jar) but its viscosity decreases under shear stress (e.g., when being spread on the skin), allowing for easy application.
The formation of a dense, structured liquid crystalline network can significantly increase the yield stress of a formulation—the minimum stress required to initiate flow. This contributes to the product's body and prevents the creaming or sedimentation of dispersed particles or droplets over time, enhancing its shelf life and physical stability.
Table 2: Influence of this compound on Formulation Rheology
| Rheological Parameter | Effect of this compound | Consequence for Formulation |
| Viscosity | Increases viscosity, especially through liquid crystal formation. | Creates a thicker, richer texture. |
| Flow Behavior | Imparts shear-thinning (pseudoplastic) properties. | Product is thick at rest but spreads easily upon application. |
| Yield Stress | Increases the yield stress of the emulsion. | Enhances long-term stability, preventing phase separation. |
| Texture | Contributes to a smooth, non-greasy sensory profile. | Improves consumer appeal and feel on the skin. |
Interactions with Other Formulation Components
Synergistic Effects with Co-surfactants and Co-emulsifiers
In emulsion systems, this compound can exhibit synergistic effects when combined with other surfactants and emulsifiers. This synergy often leads to the formation of more stable and robust emulsions with desirable properties, such as smaller droplet sizes and improved long-term stability. The combination of a primary surfactant with a co-surfactant is often essential to achieve the ultralow interfacial tension required for creating finely dispersed systems. nih.gov
Co-surfactants, which are typically amphiphilic molecules with a different structure from the primary surfactant, can pack more efficiently at the oil-water interface. This improved packing reduces interfacial tension and enhances the flexibility of the interfacial film, which is crucial for the stability of the emulsion droplets. nih.gov
For instance, studies on other surfactant systems have shown that combining different types of surfactants can significantly enhance emulsion stability. researchgate.net This principle applies to this compound when paired with co-surfactants such as fatty alcohols, glyceryl esters, or non-ionic surfactants like polysorbates. The synergistic interaction can lead to a reduction in the total amount of surfactant needed, which can be advantageous in minimizing potential skin irritation.
The table below illustrates potential synergistic combinations with this compound.
| Co-surfactant/Co-emulsifier | Type | Potential Synergistic Effect |
| Polysorbate 20 | Non-ionic | Improved emulsion stability, reduced droplet size. |
| Glyceryl Stearate | Non-ionic | Enhanced viscosity and texture in creams and lotions. |
| Cetearyl Alcohol | Fatty Alcohol | Increased emulsion stability and opacity. |
| Lecithin | Natural Emulsifier | Formation of stable lamellar structures, suitable for advanced delivery systems. google.com |
Development of Microemulsions and Nanoemulsions
This compound can be a key component in the formulation of advanced delivery systems such as microemulsions and nanoemulsions. These systems are thermodynamically or kinetically stable dispersions of oil and water with droplet sizes typically below 200 nm. researchgate.netsysrevpharm.org Their small droplet size provides a large interfacial area, which can enhance the solubilization and delivery of active ingredients. nih.govnih.gov
Microemulsions are thermodynamically stable, isotropic systems that form spontaneously with a specific ratio of oil, water, surfactant, and often a co-surfactant. sysrevpharm.orgmdpi.com Nanoemulsions, while also having very small droplet sizes, are kinetically stable and typically require a high-energy emulsification process for their formation. researchgate.net
The role of this compound in these systems is to act as a surfactant or co-surfactant that reduces the interfacial tension between the oil and water phases to a very low value, facilitating the formation of nano-sized droplets. nih.gov The selection of the surfactant system is critical and is often guided by the hydrophilic-lipophilic balance (HLB) value to achieve the desired curvature at the oil-water interface. nih.gov
The development of microemulsions and nanoemulsions often involves constructing pseudo-ternary phase diagrams to identify the region where a stable, single-phase system is formed. nih.gov These diagrams map the proportions of oil, water, and the surfactant/co-surfactant mixture.
Below is a hypothetical formulation for a nanoemulsion incorporating this compound.
| Ingredient | Function | Concentration (% w/w) |
| Isononyl Isononanoate | Oil Phase | 10.0 |
| This compound | Primary Surfactant | 8.0 |
| Polysorbate 20 | Co-surfactant | 4.0 |
| Glycerin | Humectant | 5.0 |
| Water | Aqueous Phase | 73.0 |
The use of natural emulsifiers like lecithin in combination with other surfactants is also a common strategy in the formation of stable nanoemulsions for topical delivery. researchgate.netnih.govmdpi.com The resulting nanoemulsions can be characterized by their droplet size, zeta potential, and stability under various conditions. nih.govmdpi.com
Environmental Fate and Transformation of Triethanolamine Isononanoate
Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Ecosystems
The biodegradation of triethanolamine (B1662121) isononanoate is expected to proceed via the cleavage of the ester bond, releasing triethanolamine and isononanoic acid, which then undergo further degradation. The triethanolamine moiety, in particular, has been the subject of several biodegradation studies.
Alkanolamine esters are generally considered to be more biodegradable than many other surfactant classes, a characteristic that is central to their use in environmentally sensitive applications. The primary route of biotic degradation begins with the microbial cleavage of the ester linkage.
The biodegradation of the resulting triethanolamine (TEA) component is well-documented. TEA is considered to be readily biodegradable. santos.com Studies have identified specific microorganisms capable of utilizing TEA as a source of carbon and energy. For instance, a yellow Gram-negative rod-shaped bacterium has been shown to degrade TEA. semanticscholar.org In industrial cooling-lubrication circuits, Pseudomonas pseudoalcaligenes and Alcaligenes faecalis have been identified as the major bacteria responsible for TEA degradation. nih.gov
Kinetic studies provide further evidence of its biodegradability. In a standard OECD 301E test, triethanolamine demonstrated 96% degradation over a 19-day period. santos.com It was also found to be completely degraded after 1 or 5 days of incubation with municipal activated sludge. santos.com Because it is readily biodegradable, triethanolamine is categorized as "Not Persistent," indicating its environmental half-life is substantially less than 60 days. santos.com
| Test Type | Conditions | Result | Timeframe | Reference |
|---|---|---|---|---|
| OECD 301E | Standard conditions | 96% degradation | 19 days | santos.com |
| Activated Sludge Incubation | Municipal activated sludge | Complete degradation | 1-5 days | santos.com |
| AFNOR Test | Sewage inoculum | 97% DOC removal | 42 days | nih.gov |
| Modified Closed Bottle Test | Enriched sewage inoculum | 73-78% of ThOD | 28-42 days | nih.gov |
The microbial degradation of triethanolamine proceeds through specific metabolic pathways, leading to the formation of several intermediate compounds. One identified pathway involves the conversion of triethanolamine to triethanolamine N-oxide, which is then cleaved to form diethanolamine (B148213) and glycolaldehyde. semanticscholar.org Diethanolamine can be further broken down into ethanolamine (B43304) and another molecule of glycolaldehyde. semanticscholar.org Ultimately, these pathways lead to the formation of simpler organic molecules and inorganic products.
In microorganisms, cytochrome P450 monooxygenase-dependent N-dealkylation of triethanolamine results in the formation of diethanolamine, ethanolamine, and glyoxylate. nih.gov The persistence of these metabolites varies, but they are generally smaller, more water-soluble compounds that can be further mineralized by microbial communities. Given that triethanolamine itself is not persistent, its metabolites are also expected to have a limited environmental lifetime.
| Metabolite | Precursor Pathway/Enzyme System | Reference |
|---|---|---|
| Triethanolamine N-oxide | Initial oxidation of Triethanolamine | semanticscholar.org |
| Diethanolamine | Cleavage of Triethanolamine N-oxide; N-dealkylation | semanticscholar.orgnih.gov |
| Ethanolamine | Degradation of Diethanolamine; N-dealkylation | semanticscholar.orgnih.gov |
| Glycolaldehyde | Cleavage of Triethanolamine N-oxide and Diethanolamine | semanticscholar.org |
| Glyoxylate | Cytochrome P450 monooxygenase-dependent N-dealkylation | nih.gov |
Sorption, Leaching, and Volatilization in Soil and Water Systems
The movement and distribution of triethanolamine isononanoate in the environment are governed by its sorption to soil and sediment, its potential to leach through the soil column, and its tendency to volatilize into the atmosphere. These properties are largely influenced by the triethanolamine component following the cleavage of the ester.
Based on estimation models, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for triethanolamine is estimated to be 10 L/kg. santos.comnih.gov This low Koc value suggests that triethanolamine is not likely to adsorb significantly to soil, suspended solids, or sediment and is expected to have very high mobility in soil. santos.comnih.gov
However, triethanolamine is a weak base with a pKa of 7.76. nih.gov This indicates that in most environmental soils and water (typically pH 5-9), it will exist as a mixture of its neutral form and its protonated, cationic form. Cations generally adsorb more strongly to negatively charged soil particles (containing organic carbon and clay) than their neutral counterparts. nih.gov Therefore, the mobility of triethanolamine may be lower than predicted by the Koc value alone, due to this ionic interaction with soil components.
Volatilization from water or moist soil surfaces is not expected to be an important environmental fate process for triethanolamine. nih.gov This is due to its low vapor pressure and high water solubility. Furthermore, the cationic form of the molecule is non-volatile. nih.gov
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Estimated Koc | 10 L/kg | Very high mobility in soil; low sorption to sediment. | santos.comnih.gov |
| pKa | 7.76 | Exists as a mix of neutral and cationic forms at environmental pH, potentially increasing sorption. | nih.gov |
| Vapor Pressure | <0.01 Pa @ 20°C | Low potential for volatilization. | santos.com |
| Water Solubility | Miscible | High potential for mobility in aquatic systems and leaching in soil. | santos.com |
| Log Kow | -2.48 | Low potential for bioaccumulation. | santos.com |
Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms
Based on these estimations for the triethanolamine component, it is anticipated that the substance is not likely to accumulate in the food chain. epa.gov The EPA concluded that repeated exposures are not expected to cause food-chain effects via accumulation in exposed organisms. epa.gov
Table 1: Estimated Bioaccumulation Potential for Triethanolamine Component
| Parameter | Value | Method | Source |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 0.4 | Measured | U.S. EPA epa.gov |
Environmental Transport Modeling and Predictive Risk Assessment
Detailed environmental transport modeling specifically for this compound is limited. However, the behavior of the compound in the environment can be predicted by examining its components.
Due to its low estimated vapor pressure and Henry's law constant, the triethanolamine component is expected to have low volatilization from water and moist soil surfaces into the air. epa.govnih.gov The high water solubility and low soil organic carbon/water partition coefficient (Koc) of triethanolamine suggest it will have very high mobility in soil and is not likely to adsorb significantly to sediment. santos.comnih.gov This indicates a potential for the substance to migrate to groundwater. epa.gov
In a predictive risk assessment for a new chemical substance containing triethanolamine, the U.S. EPA evaluated its potential environmental hazards. The assessment estimated acute toxicity values for fish, aquatic invertebrates, and algae to be 0.9 mg/L, 0.078 mg/L, and 0.11 mg/L, respectively. epa.gov Chronic toxicity values were estimated at 0.078 mg/L for fish, 0.051 mg/L for aquatic invertebrates, and 0.029 mg/L for algae. epa.gov These values suggest the substance is expected to have a high environmental hazard. epa.gov
Despite the high hazard classification, after considering the described conditions of use which mitigate exposure, the EPA concluded that the new chemical substance was "not likely to present unreasonable risk to human health or the environment under the intended conditions of use". epa.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Triethanolamine |
Analytical Method Development for Triethanolamine Isononanoate Quantification and Detection
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and quantification of triethanolamine (B1662121) isononanoate from complex mixtures. Various chromatographic techniques offer the necessary selectivity and efficiency for its analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of triethanolamine. Due to the compound's lack of a strong UV-absorbing chromophore, detection methods other than standard UV-Vis are often required. thermofisher.comhelixchrom.com
Key Approaches:
Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms, such as reversed-phase and cation-exchange, are effective for separating polar compounds like triethanolamine. helixchrom.com For instance, a Primesep 100 column can separate ethanolamines using a mobile phase of water, acetonitrile, and trifluoroacetic acid (TFA). sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar analytes. A method for the simultaneous analysis of mono-, di-, and triethanolamine in cosmetic products utilizes a HILIC column with an isocratic mobile phase of acetonitrile and aqueous ammonium formate. nih.gov
Reverse-Phase Chromatography: Specialized reverse-phase columns, such as Newcrom R1, can be used to analyze salts of triethanolamine, like triethanolamine hydriodide, with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
Detection Methods:
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes that lack UV absorbance, making it a common choice for triethanolamine analysis. sielc.com A method for determining triethanolamine in creams uses HPLC-ELSD, demonstrating good linearity and recovery. researchgate.net
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that provides a consistent response for non-volatile and semi-volatile analytes.
Refractive Index (RI) Detector: This universal detector is also an option for detecting ethanolamines, although it can be sensitive to temperature and mobile phase composition changes. helixchrom.com
Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS provides high sensitivity and specificity. nih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, such as m/z 150.1 → 130.0 for triethanolamine, enabling accurate quantification even in complex cosmetic matrices. nih.gov
| Parameter | Method 1: HILIC-MS/MS nih.gov | Method 2: Mixed-Mode-ELSD sielc.com | Method 3: HPLC-ELSD researchgate.net |
| Column | HILIC | Primesep 100 | Not Specified |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate in water (88:12, v/v) | Water, Acetonitrile (MeCN), and Trifluoroacetic acid (TFA) | Not Specified |
| Detector | Tandem Mass Spectrometry (MS/MS) | Evaporative Light Scattering Detector (ELSD) | Evaporative Light Scattering Detector (ELSD) |
| Application | Simultaneous quantification in cosmetic products | Separation of ethanolamines | Determination in cream |
| Linearity Range | 1-1000 ppb | Not Specified | 25-300 mg/L |
| Detection Limit | 0.49 ppb (LOQ: 1.96 ppb) | Not Specified | 2 mg/L |
Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds. For triethanolamine, which has a relatively high boiling point, derivatization may sometimes be employed, although direct analysis is also possible. GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Key Approaches:
Direct Injection: A partially validated OSHA method involves collecting triethanolamine from workplace air onto a glass fiber filter, extracting it with acetone, and analyzing it by GC-FID. osha.govkeikaventures.com
Capillary Columns: Specific GC columns are recommended for amine analysis to ensure good peak shape and resolution. An RTX-5 amine capillary column (15 m × 0.32 mm i.d. x 1 µm df) has been used successfully in evaluations. osha.gov For the analysis of related compounds in a triethanolamine matrix, a J&W Scientific VF-5ms column has been used with GC-MS. icm.edu.pl
Mass Spectrometric Detection: GC-MS provides high selectivity and confident identification based on the mass spectrum of the analyte. science.gov It is particularly useful for confirming the presence of the compound in complex samples. icm.edu.pl Soft ionization techniques like chemical ionization (CI) can be advantageous as they produce identifiable molecular ion peaks, which is useful for structural confirmation. nih.gov
| Parameter | OSHA Method PV2141 osha.gov | N-nitrosodiethanolamine Analysis icm.edu.pl |
| Technique | GC-FID | GC-MS |
| Column | RTX-5 amine (15 m × 0.32 mm i.d. x 1 µm df) | J&W Scientific VF-5ms (30 m x 0.25 mm; DF = 0.39 µm) |
| Sample Matrix | Workplace Air | Triethanolamine |
| Sample Preparation | Collection on glass fiber filter, extraction with acetone | Vacuum distillation for preconcentration |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Carrier Gas | Not Specified | Helium |
Ion Chromatography (IC) is an ideal method for determining triethanolamine isononanoate as it can separate and quantify ionic species. The compound dissociates in solution into the triethanolamine cation and the isononanoate anion. Cation-exchange chromatography is used to detect the triethanolamine portion.
Key Approaches:
Cation-Exchange Chromatography: Triethanolamine, as a weak base, can be separated on cation-exchange columns. nih.govmetrohm.com A NIOSH method for aminoethanol compounds uses IC for analysis after sample collection in an acidic impinger solution. keikaventures.com
Detection Methods:
Pulsed Amperometric Detection (PAD): This electrochemical detection method is effective for alkanolamines. A method using a Dionex OmniPac PAX-500 column with a sodium hydroxide (B78521) and acetonitrile eluent employs PAD for sensitive detection. thermofisher.com
Conductivity Detection: While direct conductivity detection is possible, the sensitivity for alkanolamines can be poor due to their low equivalent conductance. thermofisher.commetrohm.com
Optimizing Separation: The addition of an organic modifier like acetonitrile to the eluent can improve peak shape and resolution for amines on certain columns. nih.gov
| Parameter | Method 1 thermofisher.com | Method 2 metrohm.com | Method 3 keikaventures.com |
| Technique | Liquid Chromatography / IC | Cation Chromatography | Ion Chromatography (IC) |
| Column | Dionex OmniPac PAX-500 | Metrosep C 3 - 250/4.0 | Not Specified |
| Detector | Pulsed Amperometric Detection (PAD) | Direct Conductivity Detection | Not Specified |
| Application | Wastewater and Scrubber Solutions | General Determination | Air Samples |
| Detection Limit | 10 ppb | Not Specified | 20 µg per sample |
Spectrophotometric and Spectrofluorometric Detection Approaches
These methods are generally less common for the direct analysis of triethanolamine because it lacks a native chromophore or fluorophore. thermofisher.com Therefore, these techniques typically require a derivatization step where triethanolamine reacts with a reagent to form a colored or fluorescent product. The resulting product can then be measured.
While specific derivatization reactions for tertiary amines like triethanolamine for spectrophotometric analysis are not widely reported in recent literature, the general principle involves a chemical reaction that imparts a measurable spectroscopic property to the analyte. For example, methods have been developed for primary amines that involve condensation with reagents like acetylacetone and formaldehyde (B43269) to produce a yellow-colored product. nih.gov A similar strategy would need to be developed and validated for triethanolamine.
Electrochemical Methods for Detection
Electrochemical methods offer high sensitivity and can often be employed with simpler instrumentation compared to chromatography. These techniques measure changes in electrical signals (like current or potential) resulting from a chemical reaction involving the analyte.
Cyclic Voltammetry: A method has been developed for the direct quantification of triethanolamine based on the measurement of a catalytic current in an alkaline iron-D-gluconate solution. researchgate.net In this system, Fe(III)-triethanolamine complexes are reduced, and the catalytic regeneration of the complex allows for the analytical determination of low triethanolamine concentrations. researchgate.net A linear relationship was observed for concentrations between 0.05 and 1 mM. researchgate.net
Pulsed Amperometric Detection (PAD): As mentioned previously, PAD is a highly sensitive electrochemical technique used as a detector following chromatographic separation (e.g., HPLC or IC). thermofisher.com It is particularly useful for electroactive compounds that can be oxidized or reduced at a noble metal electrode.
Sample Preparation and Extraction Optimization from Complex Matrices
Effective sample preparation is critical for accurate analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to a detectable level. chromatographyonline.com The choice of extraction technique depends heavily on the sample matrix (e.g., cosmetics, industrial solutions, environmental samples).
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE can be used to separate triethanolamine, which is water-soluble, from non-polar components. nih.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique used to clean up and concentrate analytes from various matrices. nih.gov Different sorbents can be used depending on the specific matrix components that need to be removed.
Direct Extraction: For some matrices, a simple solvent extraction is sufficient.
Cosmetics: A single extraction with acetonitrile has been shown to be effective for extracting alkanolamines from cosmetic products prior to LC-MS/MS analysis. nih.gov
Air Samples: Triethanolamine can be collected on a glass fiber filter and subsequently extracted with acetone for GC analysis. osha.gov
Matrix Solid-Phase Dispersion (MSPD): This technique is applicable for solid and semi-solid samples, such as creams and lotions, where the sample is blended with a dispersing agent and a solid-phase sorbent to facilitate extraction. nih.gov
Preconcentration: For trace-level analysis, a preconcentration step may be necessary. Vacuum distillation has been used to preconcentrate analytes from a triethanolamine matrix. icm.edu.pl
The development of sample preparation methods often focuses on simplifying the procedure, reducing solvent consumption, and enabling high-throughput analysis. chromatographyonline.comnih.gov
Industrial and Specialized Applications of Triethanolamine Isononanoate
Role in Specialized Lubricant Formulations and Tribology
In the field of tribology, the science of friction, wear, and lubrication, alkanolamine esters like triethanolamine (B1662121) isononanoate are valued for their utility as additives in specialized lubricant formulations. The inherent properties of these esters include the ability to act as corrosion inhibitors and processing aids. The molecular structure of triethanolamine isononanoate allows it to form a protective film on metal surfaces, which is crucial for reducing friction and preventing wear in machinery. This boundary lubrication is essential in applications where metal-to-metal contact is likely to occur.
While specific tribological data for this compound is not extensively detailed in publicly available research, studies on related compounds offer insights into its potential performance. For instance, triethanolamine borate (B1201080) has demonstrated excellent anti-friction and anti-wear properties when used as a lubricant additive. researchgate.net Furthermore, research has explored the use of triethanolamine to functionalize materials like graphene oxide, resulting in significantly improved tribological performance. researchgate.netresearchgate.net The ongoing interest in multifunctional materials is driving research into compounds like this compound that can offer both lubrication and enhanced corrosion inhibition.
Below is a table summarizing the functions of related triethanolamine compounds in lubricant applications, suggesting the potential roles of this compound.
| Compound/Derivative | Function in Lubrication | Observed Benefit |
| Triethanolamine Borate Ester | Anti-friction & Anti-wear additive | Reduction in friction and wear |
| Triethanolamine Functionalized Graphene Oxide | Lubricant additive | Improved tribological performance |
| Triethanolamine-based Ionic Grease | Lubricant | Effective lubrication without traditional thickeners |
Function as an Emulsifier and Dispersing Agent in Polymer Systems and Coatings
The amphiphilic nature of triethanolamine and its derivatives, including this compound, makes them excellent emulsifiers and dispersing agents. shreechem.indiplomatacomercial.com This property is particularly valuable in the formulation of polymer systems and coatings where the stable mixing of oil and water-based components is necessary. shreechem.inscentedexpressions.com By reducing the surface tension between immiscible liquids, this compound can facilitate the creation of stable emulsions. scentedexpressions.com
Application in Construction Chemicals as a Grinding Aid or Additive
In the construction industry, triethanolamine (TEA) is a widely used chemical additive, primarily functioning as a grinding aid in the production of cement. researchgate.nethorizonadmixtures.comceramics-silikaty.cz Grinding aids are crucial for increasing the efficiency of the milling process by preventing the agglomeration of fine cement particles, which can lead to significant energy savings. researchgate.netceramics-silikaty.cz TEA is also known to influence the hydration process of cement, which can affect the setting time and the development of compressive strength in concrete. ceramics-silikaty.cznih.gov
While the use of TEA is well-documented, there is a lack of specific evidence in scientific literature regarding the application of this compound for this purpose. The effectiveness of a grinding aid is closely linked to its chemical structure and its interaction with the surface of the cement particles. horizonadmixtures.com Although as a derivative of TEA, the isononanoate version might possess some similar properties, without dedicated research, its performance as a grinding aid remains speculative.
The table below presents typical effects of Triethanolamine (TEA) as a cement grinding aid, as documented in various studies.
| Property | Effect of Triethanolamine (TEA) Addition | Reference |
| Grinding Efficiency | Increased | researchgate.netceramics-silikaty.cz |
| Energy Consumption | Reduced | researchgate.net |
| Particle Agglomeration | Reduced | researchgate.netceramics-silikaty.cz |
| Setting Time | Can be accelerated or retarded depending on dosage | ceramics-silikaty.cznih.gov |
| Early Compressive Strength | Generally increased at low dosages | nih.gov |
Utilization in Advanced Material Synthesis as a Template or Modifier
The synthesis of advanced materials with controlled structures and properties is a rapidly advancing field. One common technique involves the use of organic molecules as templates or directing agents to create materials with specific pore structures or morphologies. There is, however, no specific information available in the current body of scientific literature on the use of this compound for this purpose.
Similarly, the surface modification of nanoparticles is a key strategy to enhance their stability, dispersibility, and functionality for various applications. While triethanolamine has been used to modify the surface of nanoparticles, the use of this compound in this context has not been reported. Therefore, its role in advanced material synthesis as a template or modifier remains an area open to future research and exploration.
Role in Advanced Surface Treatment Technologies
Triethanolamine and its derivatives are known to be effective corrosion inhibitors, a property that is critical in many advanced surface treatment technologies. While research specifically on this compound is limited, the broader family of alkanolamines has been shown to protect metallic surfaces from corrosion. Triethanolamine, for example, is used in passivation processes for steel, where it helps to form a protective, non-reactive surface layer. ewg.org
The mechanism of corrosion inhibition by such compounds typically involves their adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. Future applications could see this compound incorporated into "smart" coatings, where the inhibitor is encapsulated and released in response to specific triggers, such as a change in pH, to provide on-demand protection.
Contribution to Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical products and processes, with a focus on reducing environmental impact. gctlc.org this compound and other alkanolamine esters can contribute to sustainability in several ways. One of the key aspects is their enhanced biodegradability compared to some other classes of chemicals, which is attributed to the presence of ester linkages that can be hydrolyzed in the environment.
The synthesis of these esters can also be aligned with green chemistry principles, for example, through the use of biocatalysts which allow for milder reaction conditions and can lead to purer products with fewer byproducts. As industries continue to seek out more environmentally friendly alternatives, the demand for biodegradable and versatile compounds like this compound is likely to increase. shreechem.in Furthermore, there is ongoing research into the development of bio-based derivatives of triethanolamine, which would further improve its sustainability profile. shreechem.in Life cycle assessments of the production of triethanolamine have been conducted to understand and mitigate its environmental footprint, focusing on aspects like the global warming potential of its raw materials. erasm.org
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of triethanolamine isononanoate?
To analyze physicochemical properties, employ techniques such as:
- X-ray diffraction for crystallinity and molecular structure determination.
- Infrared spectroscopy (near and far IR) to identify functional groups and bonding patterns.
- Chromatographic methods (e.g., HPLC) for purity assessment and separation of ester derivatives. These methods are critical for establishing baseline data on solubility, stability, and molecular interactions .
Q. How can researchers design a robust skin sensitization assessment for this compound in topical formulations?
Use the human maximization test protocol, which includes:
- Induction phase: Apply 0.05 ml of test substance under occlusive patches for 48 hours, preceded by sodium lauryl sulfate (SLS) pretreatment to enhance sensitivity.
- Challenge phase: Reapply after a 10-day rest period on a new site, with reactions scored at 48/72 hours using a 0–3 scale. This protocol, validated in studies on similar esters (e.g., isononyl isononanoate), minimizes false negatives by stressing the immune response .
Q. What are the key parameters to evaluate acute dermal toxicity of this compound in animal models?
Focus on:
- Primary irritation index (PII) for erythema/eschar formation.
- Draize scores for ocular and dermal exposure.
- Systemic absorption rates via radiolabeled tracer studies. Note that triethanolamine derivatives typically show low acute toxicity, with irritation dependent on concentration and exposure duration .
Advanced Research Questions
Q. How can contradictions in sensitization data for this compound be resolved?
Address discrepancies via:
- Dose-response analysis : Test concentrations from 1% to 20% to identify thresholds for adverse reactions.
- Cross-reactivity studies : Patch-test related esters (e.g., isodecyl isononanoate) to rule out confounding sensitizers.
- Case replication : Reproduce rare incidents (e.g., the 2007 contact dermatitis case ) under controlled conditions to isolate variables like formulation additives or pre-existing skin conditions.
Q. What advanced techniques are suitable for studying the metabolic fate of this compound in biological systems?
Combine:
- Mass spectrometry (MS) coupled with liquid chromatography (LC) to trace ester cleavage into isononanoic acid and triethanolamine.
- In vitro models using human hepatocytes or skin explants to assess enzymatic hydrolysis pathways. Such methods clarify bioaccumulation risks and potential toxicity from metabolic byproducts .
Q. How can formulation stability challenges with this compound be systematically addressed?
Implement:
- Accelerated stability testing : Expose formulations to 40°C/75% RH for 3–6 months, monitoring pH, viscosity, and ester degradation via gas chromatography.
- Compatibility screening : Test interactions with common excipients (e.g., surfactants, preservatives) using isothermal microcalorimetry. Stability issues often arise from pH shifts or hydrolytic cleavage, requiring buffering agents or anhydrous formulations .
Methodological Considerations
- Data Interpretation : Use triangulation by comparing results from multiple assays (e.g., maximization tests vs. repeat insult patch tests) to enhance reliability .
- Research Gaps : Prioritize studies on long-term dermal absorption and endocrine disruption potential, as existing data focus on acute effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
